molecular formula C17H16N2OS B13820644 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B13820644
M. Wt: 296.4 g/mol
InChI Key: WXXGIUQWWHWEHL-UHFFFAOYSA-N
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Description

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 3-cyano-4,5,6,7-tetrahydrobenzothiophene core, a privileged structure known for its ability to interact with biologically relevant targets. The benzamide moiety attached to this core provides a handle for extensive structural diversification, allowing researchers to explore a wide range of structure-activity relationships. The core structure of this compound is recognized for its potential in inhibitor development. Scientific studies on closely related analogs have demonstrated potent and selective inhibition of key kinases, such as JNK2 and JNK3, which are important targets in the study of inflammatory and neurological diseases . Furthermore, the 4,5,6,7-tetrahydrobenzothiophene scaffold has been identified in research as a modulator of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor target for autoimmune diseases, inflammatory conditions, and certain cancer types . The 3-cyano substituent on the benzothiophene ring is a critical pharmacophore, often forming hydrogen bond acceptor interactions with the hinge region of enzyme ATP-binding sites, thereby contributing to high-affinity binding . This product is intended for research applications only, including but not limited to use as a building block in combinatorial chemistry, a key intermediate in the synthesis of more complex bioactive molecules, or a lead compound for in vitro pharmacological profiling. It is supplied for non-human research purposes and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C17H16N2OS/c1-11-7-8-13-14(10-18)17(21-15(13)9-11)19-16(20)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,19,20)

InChI Key

WXXGIUQWWHWEHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods

Formation of the Tetrahydrobenzothiophene Core

The tetrahydrobenzothiophene core is typically synthesized via cyclization reactions starting from commercially available precursors. This involves:

  • Cyclization of suitable thiophene or benzothiophene precursors under controlled conditions.
  • Introduction of the methyl substituent at the 6-position during or after ring formation.
  • Installation of the cyano group at the 3-position through nucleophilic substitution or cyanation reactions.

This step is foundational as it sets the scaffold for subsequent functionalization.

Introduction of the Cyano Group

The cyano group at the 3-position can be introduced by:

  • Electrophilic substitution reactions using cyanide sources.
  • Nucleophilic displacement on halogenated intermediates.
  • Careful control of reaction conditions is required to avoid side reactions.

Amide Bond Formation

The key step in preparing N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves coupling the amine derivative of the tetrahydrobenzothiophene with a benzoyl derivative to form the benzamide linkage.

Two main synthetic protocols are reported:

Amide Formation Using Carbodiimide Coupling Agents (EDC)
  • Reactants: 2-amino-4,5,6,7-tetrahydrobenzothiophene derivative and benzoyl carboxylic acid.
  • Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO).
  • Conditions: Stirring at room temperature for 1 hour, followed by overnight reaction.
  • Purification: Filtration and high-performance liquid chromatography (HPLC).
Amide Formation Using HATU Coupling
  • Reactants: 3-carboxylic acid derivative of tetrahydrobenzothiophene and amine.
  • Reagents: 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).
  • Conditions: Stirring under mild heating.
  • Purification: Standard workup and HPLC purification.

Alternative Synthetic Methods

  • Alkylation reactions using alkyl halides in the presence of DIPEA.
  • Use of 2-chloro-1-methylpyridinium iodide as a coupling reagent under heating.
  • Multi-step synthesis involving esterification, hydrolysis, and subsequent amide coupling.

Summary of Synthetic Procedures

Step Reaction Type Key Reagents/Conditions Notes
1 Cyclization Commercial precursors, heat Formation of tetrahydrobenzothiophene core
2 Cyanation Cyanide sources, nucleophilic substitution Introduction of cyano group at 3-position
3 Amide coupling (EDC method) EDC, DMSO, room temp, overnight Amide bond formation with benzoyl acid
4 Amide coupling (HATU method) HATU, DIPEA, mild heat Alternative coupling strategy
5 Alkylation (optional) Alkyl halides, DIPEA, heat For derivative preparation
6 Purification Filtration, evaporation, HPLC To isolate pure final compound

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and benzamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related benzamides and carboxamides, focusing on substituent effects on the tetrahydrobenzothiophene ring and the aromatic acyl group. Key analogs include:

Compound Name Substituents on Benzothiophene Core Acyl Group Modifications Key Features Reference
Target Compound 3-Cyano, 6-methyl Benzamide Methyl group enhances lipophilicity; cyano group influences electronic properties. -
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide (CID 689737) 3-Cyano 2-Methoxybenzamide Methoxy group improves solubility; potential for hydrogen bonding .
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide 3-Cyano 2-Fluorobenzamide Fluorine enhances metabolic stability and bioavailability .
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 3-Cyano, 6-methyl 2,3-Dihydrobenzodioxine-carboxamide Benzodioxine moiety increases steric bulk; may affect receptor binding .
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 3-Benzoyl Benzamide Benzoyl substitution alters π-π stacking interactions; forms intramolecular hydrogen bonds .

Crystallographic and Conformational Analysis

  • N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide : Exhibits a semi-chair conformation in the tetrahydro ring, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. Weak π–π interactions (centroid separation = 3.90 Å) influence crystal packing .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14_{14}H15_{15}N2_{2}S
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 1284156-83-7

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzothiophene have shown efficacy against various viral targets. The mechanism often involves inhibition of viral polymerases or proteases, which are crucial for viral replication .

Anticancer Potential

Research has demonstrated that benzamide derivatives can act as effective anticancer agents. For example, studies on related compounds have shown their ability to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain benzamide derivatives displayed moderate to high potency against RET kinase, a target in various cancers .

Neuroprotective Effects

Benzamide derivatives have been investigated for their neuroprotective properties. Some studies suggest that they can protect neurons from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression .

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral activity of heterocyclic compounds, including those based on benzothiophene structures. The findings indicated that specific substitutions on the benzothiophene ring could enhance antiviral efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50_{50} values below 35 μM .

Case Study 2: Cancer Cell Lines

In a comparative study of various benzamide derivatives, researchers evaluated their effects on human cancer cell lines such as breast and lung cancer. The results showed that certain derivatives significantly reduced cell viability and induced apoptosis. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide moiety could lead to enhanced anticancer activity .

Research Findings Summary Table

Biological Activity Mechanism IC50_{50} / EC50_{50} References
AntiviralInhibition of viral polymerase< 35 μM (HCV NS5B)
AnticancerInduction of apoptosisVaries by compound
NeuroprotectionProtection against oxidative stressNot specified

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, and how can reaction yields be optimized?

  • Methodology : A common approach involves coupling 2-aminothiophene derivatives with benzoyl chloride or its equivalents. For example, a similar compound (N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide) was synthesized by reacting (2-amino-4,5,6,7-tetrahydro-benzothiophen-3-yl)benzamide with benzoyl chloride in dichloromethane using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent and triethylamine as a base . Yield optimization can be achieved by:

  • Temperature control : Room temperature (20–25°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, 20% ethyl acetate/hexane) improves purity.
  • Stoichiometry : A 1:1.2 molar ratio of amine to benzoyl chloride ensures complete conversion .

Q. How is the crystal structure of this compound resolved, and what key structural features influence its conformation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using Agilent Eos Gemini diffractometers with CuKα radiation (λ = 1.54184 Å) is standard. For example, a related benzamide derivative crystallized in the monoclinic P21/c space group with cell parameters a = 13.5223 Å, b = 6.23222 Å, c = 22.2941 Å, and β = 106.150° . Key features:

  • Conformation : The cyclohexene ring adopts a half-chair conformation.
  • Intermolecular interactions : Weak Cg–Cg π–π stacking (3.90 Å separation) and intramolecular N–H⋯O hydrogen bonds (S(6) ring motif) stabilize the structure .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • Methodology :

  • 1H/13C NMR : Assignments rely on coupling patterns and comparison to analogs. For example, NH protons resonate at δ ~12.60 ppm (s, 1H), while aromatic protons appear between δ 7.42–8.04 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z = 361.11 calculated vs. 361.977 observed) .
  • Validation : Cross-referencing with X-ray data ensures consistency in functional group assignments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or thiophene ring) affect bioactivity, and what computational tools predict these effects?

  • Methodology :

  • SAR studies : Replace the cyano group (C≡N) with methyl or halogen substituents to assess changes in antibacterial activity (e.g., inhibition of RecBCD helicase-nuclease complexes) .
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes. For example, π-π stacking between the benzamide ring and DNA helicase active sites may enhance binding .

Q. What experimental strategies resolve contradictions in crystallographic data (e.g., divergent dihedral angles or hydrogen-bond lengths)?

  • Methodology :

  • Data refinement : Use SHELXL for least-squares refinement with full-matrix covariance to minimize errors. For example, discrepancies in dihedral angles (e.g., 7.1° vs. 59.0° between thiophene and benzamide planes) arise from anisotropic displacement parameters or temperature effects during data collection .
  • Validation tools : OLEX2 integrates structure solution, refinement, and analysis to cross-validate hydrogen-bond geometries and torsional angles .

Q. How can the compound’s thermodynamic stability and solubility be experimentally determined for formulation studies?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., >200°C for similar benzamides) .
  • Solubility assays : Use shake-flask methods with HPLC quantification in solvents like DMSO, ethanol, or simulated biological fluids.
  • Hansen solubility parameters : Predict compatibility with excipients using molecular dynamics simulations .

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